3-Cyclopropyl-1-(2-(isopropylamino)-2-oxoethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
This compound (CAS 1011396-85-2) features a pyrazolo[3,4-b]pyridine core substituted with a cyclopropyl group at position 3, a methyl group at position 6, and a 2-(isopropylamino)-2-oxoethyl moiety at position 1 (). Its molecular formula is C₁₆H₂₀N₄O₃, with a molecular weight of 316.36 g/mol. The isopropylamino-oxoethyl side chain introduces hydrogen-bonding capacity, while the cyclopropyl group enhances metabolic stability by hindering oxidative degradation.
Structure
3D Structure
Properties
IUPAC Name |
3-cyclopropyl-6-methyl-1-[2-oxo-2-(propan-2-ylamino)ethyl]pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-8(2)17-12(21)7-20-15-13(14(19-20)10-4-5-10)11(16(22)23)6-9(3)18-15/h6,8,10H,4-5,7H2,1-3H3,(H,17,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTLMGDLQFBPDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)CC(=O)NC(C)C)C3CC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase. It is an appealing target for cancer treatment as it selectively targets tumor cells.
Mode of Action
The compound acts as an inhibitor of CDK2. It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation. This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in all living cells. By preventing the activation of CDK2, the compound disrupts the normal progression from the G1 phase to the S phase of the cell cycle. This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells that rely on rapid cell division for growth.
Pharmacokinetics
The compound has a good balance of hydrophilic and lipophilic properties, suggesting it may have good bioavailability. .
Result of Action
The compound has shown potent cytotoxic activities against various cancer cell lines. For instance, it has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cells, with IC50 values in the nanomolar range. This suggests that the compound could be effective in inhibiting the growth of these cancer cells.
Biological Activity
3-Cyclopropyl-1-(2-(isopropylamino)-2-oxoethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, commonly referred to as compound 1018052-62-4, is a synthetic chemical with a notable structure that has garnered attention for its potential biological activities. This compound belongs to the pyrazolo[3,4-b]pyridine class, which has been associated with various pharmacological properties.
- Molecular Formula : C16H20N4O3
- Molecular Weight : 316.35 g/mol
- CAS Number : 1018052-62-4
- Canonical SMILES : CC1=CC(=C2C(=NN(C2=N1)CC(=O)NC(C)C)C3CC3)C(=O)O
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its potential therapeutic applications, particularly in oncology and neuropharmacology. The following sections summarize key findings related to its biological effects.
Research indicates that compounds in the pyrazolo[3,4-b]pyridine class often interact with various biological targets, including enzymes and receptors involved in cancer progression and neurodegenerative diseases. The specific mechanism of action for this compound remains under investigation, but preliminary studies suggest it may inhibit certain kinases or modulate signaling pathways critical for cell proliferation and survival.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, studies employing the sulforhodamine B (SRB) assay have shown that the compound can inhibit cell growth in ovarian carcinoma cells with IC50 values indicating potent activity.
Structure-Activity Relationship (SAR)
The structure of this compound allows for modifications that can enhance its biological activity. For instance, the introduction of different alkyl groups at the cyclopropyl position has been shown to influence its potency against specific targets.
Pharmacokinetics
Pharmacokinetic studies are essential to understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Early results indicate favorable pharmacokinetic properties, suggesting good oral bioavailability and a suitable half-life for therapeutic use.
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The compound is synthesized via multi-step protocols, leveraging pyrazolo[3,4-b]pyridine core formation and subsequent functionalization:
The bicyclic system forms via cyclocondensation between pyrazole amines and carbonyl electrophiles, followed by regioselective substitutions at C3, C4, and N1 positions .
Carboxylic Acid (C4 Position)
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Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis to form methyl esters, enhancing lipophilicity .
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Amide Formation : Couples with amines via carbodiimide-mediated activation (EDC/HOBt), enabling peptide-like derivatives .
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Decarboxylation : Occurs at >150°C, forming 6-methylpyrazolo[3,4-b]pyridine analogs .
Amide Side Chain (N1 Position)
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Hydrolysis : Susceptible to strong acids/bases, yielding 2-oxoethyl intermediates .
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Alkylation : Reacts with alkyl halides to form quaternary ammonium salts, altering solubility .
Cyclopropyl and Methyl Groups
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Ring-Opening : Cyclopropane reacts with electrophiles (e.g., Br₂) under UV light, forming di-substituted products .
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Oxidation : Methyl group at C6 oxidizes to carboxylate under harsh conditions (KMnO₄/H₂SO₄) .
Biological Activity and Target Interactions
The compound’s reactivity underpins its kinase-inhibitory properties:
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PKC Inhibition : The pyrazolo[3,4-b]pyridine core binds ATP pockets via H-bonds (N1 amide, C4 carboxylate) .
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Selectivity Modifications :
Reaction Optimization Insights
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Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 76% yield in Entry 2 vs. 21% in reflux) .
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Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve annulation efficiency by stabilizing transition states .
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Purification : Reverse-phase chromatography resolves regioisomers, achieving >95% purity .
Comparative Reactivity of Analogues
| Derivative | Modification | Reactivity Trend | Biological Impact |
|---|---|---|---|
| Methyl ester (C4) | Higher electrophilicity | Faster hydrolysis | Reduced bioavailability |
| C3 phenyl vs. cyclopropyl | Increased π-π stacking | Slower oxidation | Enhanced target binding |
| N1 alkyl vs. aryl | Steric bulk | Lower amide hydrolysis | Improved PK/PD |
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations
Fluorophenyl substituents () balance lipophilicity with polarity due to fluorine’s electronegativity, which may enhance target binding affinity .
Steric and Electronic Modifications: Replacing the methyl group at position 6 with thiophen-2-yl () or methoxyphenyl () introduces aromatic π-system interactions but may reduce solubility .
Hydrogen-Bonding Capacity: The target compound’s isopropylamino-oxoethyl group provides both hydrogen-bond donors (NH) and acceptors (carbonyl), a feature absent in analogs with alkyl or aryl substituents at position 1 (e.g., ) .
Metabolic Stability: Cyclopropyl groups (common in all compounds) are known to block cytochrome P450-mediated oxidation, extending half-life in vivo. However, bulkier substituents like fluorophenyl () may hinder metabolic clearance .
Q & A
Q. How can I design a multi-step synthetic route for this compound?
A practical approach involves modular assembly of the pyrazolo[3,4-b]pyridine core followed by functionalization. For example:
- Step 1 : Synthesize the pyrazolo[3,4-b]pyridine scaffold via cyclocondensation of aminopyrazole derivatives with diketones or aldehydes, as outlined in General Procedure F1 for amide formation .
- Step 2 : Introduce the cyclopropyl group using Suzuki-Miyaura coupling or nucleophilic substitution, referencing conditions from analogous pyrazolo-pyridine syntheses (e.g., palladium-catalyzed reactions in ) .
- Step 3 : Attach the isopropylamino-oxoethyl side chain via alkylation or amidation, optimizing pH and temperature to avoid side reactions (see for reaction conditions) .
Key Data :
| Step | Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Core Formation | Cyclocondensation | DMF, 80°C, 12h | 68–78 | |
| Cyclopropane Addition | Suzuki Coupling | Pd(OAc)₂, Cs₂CO₃, 100°C | 60–72 |
Q. What analytical methods are critical for structural confirmation?
- 1H/13C NMR : Assign peaks using the compound’s canonical SMILES () and compare with reported shifts for pyrazolo[3,4-b]pyridines (e.g., δ 12.43 ppm for NH in ) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (C₁₆H₁₉N₅O₃) against theoretical values .
- X-Ray Crystallography : Resolve ambiguities in regiochemistry (e.g., cyclopropyl orientation) using single-crystal data from analogs in .
Advanced Research Questions
Q. How can I address regioselectivity challenges during cyclopropane functionalization?
- Mechanistic Insight : Cyclopropane addition to pyrazolo-pyridines may favor positions 3 or 4 based on steric/electronic factors. Use DFT calculations to predict reactive sites .
- Experimental Optimization : Screen catalysts (e.g., Pd(OAc)₂ vs. XPhos in ) and solvents (polar aprotic vs. tert-butanol) to shift selectivity .
- Validation : Compare HPLC retention times ( ) and 2D NMR (NOESY) to distinguish isomers .
Q. How do I resolve contradictions in biological activity data across analogs?
- Case Study : Pyrazolo-pyridines with trifluoromethyl groups () show varied enzyme inhibition. Perform:
- Dose-Response Assays : Quantify IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) .
- Molecular Docking : Map interactions using the compound’s InChIKey (XILPSPUITUCKDN) and protein structures (e.g., kinases in ) .
Q. What strategies improve solubility for in vivo studies?
- Salt Formation : Convert the carboxylic acid to a sodium or potassium salt (see for stability considerations) .
- Prodrug Design : Esterify the carboxylic acid (e.g., ethyl ester in ) to enhance membrane permeability .
- Co-Solvent Systems : Test DMSO/PEG400 mixtures (common in protocols) .
Methodological Notes
- Synthetic Pitfalls : Hydrolysis of the isopropylamide group () may occur under acidic conditions; monitor via TLC .
- Data Reproducibility : Adopt reaction scales and purification methods (e.g., HCl recrystallization in ) to match literature yields .
- Safety : Refer to SDS guidelines () for handling cytotoxic intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
